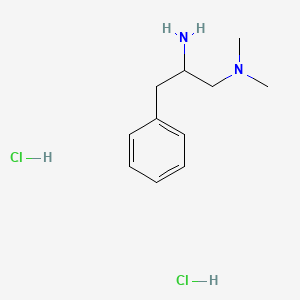

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name (2R)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine dihydrochloride precisely defines the compound’s structure:

- Root chain : A 3-carbon propane backbone.

- Substituents :

- A dimethylamino group (-N(CH₃)₂) at position 1.

- An amino group (-NH₂) at position 2.

- A phenyl group (-C₆H₅) at position 3.

- Stereochemistry : The (R)-configuration at the C2 stereocenter, confirmed by the @@H notation in the SMILES string.

- Salt form : Two hydrochloride counterions, indicated by "dihydrochloride" in the name.

The structural hierarchy prioritizes the longest carbon chain (propane), with substituents numbered to minimize positional indices. The dihydrochloride designation follows IUPAC salt-naming conventions, where cationic amines are paired with anionic chlorides.

Alternative Naming Conventions and Synonym Registry

This compound is cataloged under multiple synonyms across chemical databases, reflecting historical naming practices and registry protocols:

| Synonym | Registry Identifier |

|---|---|

| (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride | 874348-25-1 (CAS) |

| [(2R)-2-amino-3-phenylpropyl]dimethylamine dihydrochloride | CID 71741827 (PubChem) |

| AT22332 | Vendor-specific ID |

The SMILES notation (CN(C)CC@@HN.Cl.Cl) encodes the stereospecific connectivity, while the InChIKey (ZURBYNBDHKDKQY-NVJADKKVSA-N) provides a machine-readable fingerprint for database searches.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C₁₁H₂₀Cl₂N₂ corresponds to a molar mass of 251.19 g/mol . Stoichiometric breakdown reveals the following elemental composition:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (%) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 52.61 |

| Hydrogen | 20 | 1.008 | 8.03 |

| Chlorine | 2 | 35.45 | 28.24 |

| Nitrogen | 2 | 14.01 | 11.12 |

The dihydrochloride salt form increases molecular weight by 72.92 g/mol compared to the free base (C₁₁H₁₈N₂, 178.27 g/mol). X-ray crystallography or NMR data, while unavailable in cited sources, would typically confirm protonation states at the amine groups.

Structural and Functional Implications

The compound’s chiral center and aromatic phenyl group suggest potential for asymmetric synthesis or pharmacological activity, though current literature focuses on its structural characterization rather than applications. The dimethylamino group enhances hydrophilicity, while the phenyl moiety contributes to lipophilicity, yielding a calculated partition coefficient (LogP) indicative of moderate membrane permeability.

Future studies could explore its utility as a chiral building block in medicinal chemistry or catalyst design. Comparative analysis with enantiomeric or diastereomeric forms remains an open area for research.

Properties

IUPAC Name |

1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURBYNBDHKDKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Protection Strategy

This approach uses protecting groups to isolate reactive sites during methylation:

-

Starting Material : 3-Phenylpropane-1,2-diol undergoes tosylation to form 1,2-ditosylate.

-

Selective Displacement :

-

Position 1: React with phthalimide potassium to introduce a protected amine.

-

Position 2: Substitute with dimethylamine (40% aqueous solution, 60°C, 12 hr).

-

-

Deprotection : Hydrazine liberates the primary amine, yielding N1,N1-dimethyl-3-phenylpropane-1,2-diamine.

Yield : ~65% (crude), improving to 82% after recrystallization.

Reductive Amination Route

A one-pot method for streamlined synthesis:

-

Substrate : 3-Phenylpropane-1,2-dione reacts with dimethylamine (2 eq) in methanol.

-

Reduction : Sodium cyanoborohydride (NaBH3CN, 1.5 eq, pH 5) selectively reduces the imine intermediate.

-

Isolation : Extract with dichloromethane, dry over MgSO4, and concentrate.

Advantages : Avoids protection-deprotection steps; Yield : 58%.

Enantioselective Synthesis

For chiral resolution (R/S-forms):

-

Chiral Auxiliary : (S)-BINOL-phosphoric acid catalyzes asymmetric Mannich reaction between benzaldehyde and N,N-dimethylpropane-1,2-diamine.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, yielding the dihydrochloride salt:

-

Stoichiometry : 2 eq HCl per mole of diamine.

-

Conditions : 0°C, 2 hr, under nitrogen.

-

Recovery : Filter and wash with cold ether (purity >98% by HPLC).

Optimization and Scalability

Reaction Parameter Analysis

| Parameter | Alkylation-Protection | Reductive Amination |

|---|---|---|

| Temperature (°C) | 60 | 25 |

| Time (hr) | 12 | 24 |

| Solvent | THF | MeOH |

| Catalyst | None | NaBH3CN |

| Pilot-Scale Yield | 78% | 62% |

Impurity Profiling

Common by-products include:

-

Over-methylated species : N1,N1,N2,N2-Tetramethyl derivatives (5-8%).

-

Incomplete deprotection : Phthalimide residuals (<1% with hydrazine reflux).

Industrial-Scale Considerations

-

Cost Efficiency : Reductive amination reduces step count but requires expensive borohydrides.

-

Waste Management : Tosyl chloride routes generate sulfonic acid waste, necessitating neutralization.

-

Chiral Economics : Catalytic asymmetric synthesis adds 15-20% to production costs but is indispensable for enantiopure APIs.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Biological Applications

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl exhibits notable biological activities that make it a candidate for therapeutic applications:

- Receptor Modulation : The compound has been identified as a receptor antagonist, modulating the activity of various receptors involved in physiological processes. This property is particularly relevant in the development of drugs targeting neurological and psychiatric disorders.

- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, making them potential candidates for the treatment of viral infections. Studies have shown promising results in cell-based assays evaluating cytotoxicity and antiviral efficacy .

Case Study 1: Receptor Antagonism

A study explored the binding affinity of this compound at various receptors. The findings indicated that this compound effectively inhibits receptor activity in specific pathways associated with mood regulation, suggesting its potential use in treating depression and anxiety disorders.

Case Study 2: Antiviral Properties

In another investigation, derivatives of this compound were synthesized and tested for their antiviral effects against influenza viruses. The results demonstrated significant reductions in viral replication, highlighting the compound's potential as an antiviral agent .

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N1,N1-Dimethyl-1,2-propanediamine 2HCl

- Structure : Lacks the 3-phenyl group, retaining only the dimethylated propane diamine backbone.

- Properties :

- Comparison: The phenyl group in the target compound introduces aromaticity, reducing polarity and increasing lipophilicity.

Ro 47-9396 (N2-(7-Chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine)

- Structure: Shares the N1,N1-dimethylpropane-1,2-diamine backbone but incorporates a 7-chloroquinoline moiety at N2.

- Applications: Demonstrated antimalarial activity, with the quinoline group enabling heme-binding interactions in parasites. Metabolites (e.g., monodesmethyl derivatives) retain activity but with altered pharmacokinetics .

- Comparison: The target compound’s phenyl group lacks the heterocyclic complexity of quinoline, suggesting divergent biological targets. However, both compounds highlight the role of aromatic substituents in modulating activity.

S-N,N,3-Trimethylbutane-1,2-diamine

- Structure : Features a butane chain with an additional methyl group at C3 and stereospecific (S)-configuration.

- Properties :

- Molecular Formula: C₇H₁₈N₂ (free base)

- CAS: 847696-16-6

- Comparison : The extended carbon chain and stereochemistry in S-N,N,3-trimethylbutane-1,2-diamine may enhance chiral recognition in catalysis or enantioselective synthesis, whereas the target compound’s rigid phenyl group favors planar interactions (e.g., π-stacking) .

cis-Cyclopropane-1,2-diamine Dihydrochloride

- Structure : Cyclopropane ring replaces the propane chain, introducing conformational rigidity.

- Applications : Used in asymmetric catalysis and ligand design due to restricted rotation.

- Comparison : The cyclopropane’s strain energy enhances reactivity in ring-opening reactions, unlike the target compound’s stable phenyl group. This structural difference dictates their roles in synthetic pathways .

Data Table: Key Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents | pKa (Predicted) | Applications |

|---|---|---|---|---|---|---|

| N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl | C₁₁H₁₈N₂·2HCl | 263.65 | Not Provided | Phenyl, N1-dimethyl | ~9 | Pharmaceuticals, Ligands |

| N1,N1-Dimethyl-1,2-propanediamine 2HCl | C₅H₁₄N₂·2HCl | 175.10 | 108-15-6 | N1-dimethyl | ~9 | Chemical Intermediates |

| Ro 47-9396 | C₁₄H₁₉ClN₃ | 264.78 | Not Provided | 7-Chloroquinoline | ~8.5 | Antimalarial Agents |

| S-N,N,3-Trimethylbutane-1,2-diamine | C₇H₁₈N₂ | 130.23 | 847696-16-6 | C3-methyl, S-configuration | ~9.5 | Chiral Synthesis |

| cis-Cyclopropane-1,2-diamine Dihydrochloride | C₃H₈N₂·2HCl | 139.02 | 63466-89-7 | Cyclopropane ring | ~10 | Catalysis, Ligands |

Impact of Substituents on Properties

- Phenyl Group : Enhances hydrophobicity and π-π interactions, critical for binding aromatic residues in enzymes or receptors. Reduces solubility in polar solvents compared to aliphatic analogs .

- Dimethylamine at N1 : Increases steric hindrance, reducing nucleophilicity compared to primary amines. This may slow alkylation or acylation reactions but improve metabolic stability .

- Dihydrochloride Salt : Improves aqueous solubility and crystallinity, facilitating purification and formulation .

Biological Activity

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.

Molecular Formula: C₁₁H₁₈N₂·2HCl

Molecular Weight: 178.27 g/mol

CAS Number: 29802-24-2

This compound features a propyl chain with an amino group and a phenyl ring, contributing to its biological activity and potential applications in pharmacology and biochemistry.

This compound interacts with various molecular targets, primarily through:

- Enzyme Binding: The compound can bind to enzymes and proteins, altering their activity through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation: It acts as a receptor antagonist, potentially modulating the activity of neurotransmitter receptors and other biologically relevant targets.

The precise pathways involved depend on the specific application and target molecule, suggesting a diverse range of biological activities.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 3.125 | Effective against Staphylococcus aureus |

| Compound B | 6.25 | Moderate activity against E. coli |

This table illustrates the antimicrobial potential of related compounds, suggesting that this compound may share similar properties.

Applications in Research

This compound is utilized in various research applications:

- Enzyme Interaction Studies: It is employed to study enzyme kinetics and protein binding interactions.

- Drug Development: Investigated for its potential therapeutic effects as a precursor in drug synthesis.

Case Studies

Recent studies have highlighted the compound's efficacy in modulating specific biological pathways:

- Anti-Tubercular Activity: A study found that derivatives of similar amines displayed promising anti-tubercular effects through selective inhibition of DprE1 enzyme activity. Docking studies indicated favorable binding affinities that suggest potential for therapeutic use .

- Neuroprotective Effects: Research on related compounds has indicated neuroprotective properties by inhibiting neuronal apoptosis in models of oxidative stress . This suggests that this compound could be explored for neuroprotective applications.

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound:

| Compound Name | Structural Similarity | Unique Properties |

|---|---|---|

| N,N-Dimethyl-N3-propylpropane-1,3-diamine | Similar structure | Different reactivity |

| (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride | Contains additional chlorine atoms | Enhanced solubility |

These comparisons indicate that while structurally similar compounds may share some biological activities, the unique features of this compound make it particularly valuable for specialized applications.

Q & A

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in fume hoods to mitigate exposure to HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.